REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:12]2[C:7](=[CH:8][N:9]=[C:10]([OH:13])[CH:11]=2)[S:6][CH:5]=1.S(OC)(O[CH3:18])(=O)=O>CN(C=O)C>[Br:3][C:4]1[C:12]2[C:7](=[CH:8][N:9]=[C:10]([O:13][CH3:18])[CH:11]=2)[S:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
18.6 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CSC2=CN=C(C=C21)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
26.9 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 30 min stirring at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The combined mixture was stirred at RT for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After that time, the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by ISCO chromatography (0 to 5% MeOH:DCM)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC2=CN=C(C=C21)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |